

Application Notes and Protocols: A Guide to Studying 5-HT1A Receptor Function

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A Note on the Selected Tool Compound:

Initial searches for the compound "**BRL 55834**" revealed that it is characterized in scientific literature as a potassium channel activator used in studies of airway relaxation and asthma.[1] [2][3][4][5] There is no substantial evidence to support its use as a direct ligand for studying 5-HT1A receptor function.

Therefore, to fulfill the request for detailed application notes on a tool for 5-HT1A receptor research, this document will focus on the prototypical and extensively studied selective 5-HT1A receptor agonist, (±)-8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). This compound is considered a gold standard for investigating 5-HT1A receptor pharmacology and physiology.

Introduction to 8-OH-DPAT

(±)-8-OH-DPAT is a high-affinity agonist at the serotonin 1A (5-HT1A) receptor, widely used in both in vitro and in vivo research to elucidate the receptor's role in various physiological processes. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor is a key target in the study and treatment of anxiety, depression, and other neuropsychiatric disorders. 8-OH-DPAT acts as a full agonist at presynaptic 5-HT1A autoreceptors, which inhibits serotonin synthesis and release, and as a partial or full agonist at postsynaptic heteroreceptors, depending on the specific brain region and signaling pathway being measured. Its utility as a research tool is rooted in its high affinity and selectivity for the 5-HT1A subtype over other serotonin receptors.



Data Presentation: Pharmacological Profile of 8-OH-DPAT

The following tables summarize the quantitative pharmacological data for 8-OH-DPAT, providing a clear reference for its binding affinity and functional potency.

Table 1: Receptor Binding Affinity Profile of 8-OH-DPAT

Receptor Target	Radioligand	Preparation	Ki (nM)	pKi	Reference
Human 5- HT1A	[3H]8-OH- DPAT	HEK293 cells	0.17 - 0.21	9.77 - 9.68	
Rat 5-HT1A	[3H]8-OH- DPAT	Hippocampus	~1.0	9.0	
Human 5- HT1B	Various	Cloned receptors	>1000	<6.0	
Human 5- HT1D	Various	Cloned receptors	Moderate Affinity	-	
Human 5- HT7	Various	Cloned receptors	466	6.33	
Human α2B- Adrenergic	Various	Cloned receptors	~100 (R- enantiomer)	7.0	_

Note: Affinity values can vary based on experimental conditions, radioligand used, and tissue/cell preparation.

Table 2: Functional Activity Profile of 8-OH-DPAT



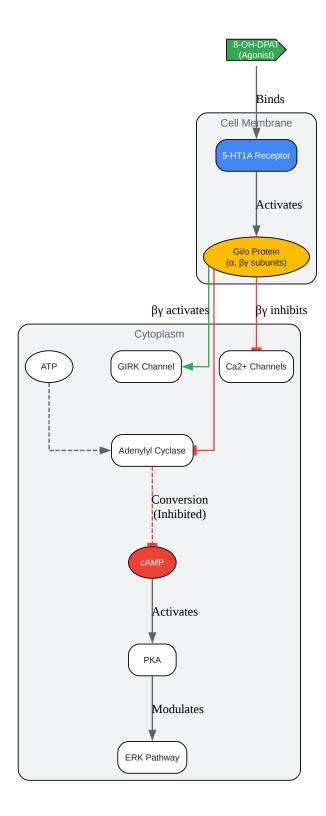
Assay Type	Receptor	Preparati on	Effect	EC50 / IC50 (nM)	pEC50 / pIC50	Referenc e
cAMP Inhibition	Human 5- HT1A	HEK293 cells	Agonist	3.3 - 5.82	8.48 - 8.24	
cAMP Inhibition	Rat 5- HT1A	Hippocamp us	Agonist	14	7.85	_
[35S]GTPy S Binding	Human 5- HT1A	Cloned receptors	Agonist (90% of 5- HT)	-	-	_
5-HT Uptake	Human Platelets	Platelet Membrane s	Inhibitor	2000 - 4000	~5.5	-

Signaling & Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key pathways and workflows relevant to studying 5-HT1A receptor function with 8-OH-DPAT.



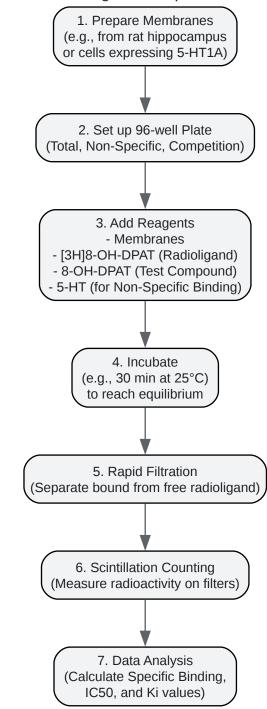
5-HT1A Receptor Signaling Pathway



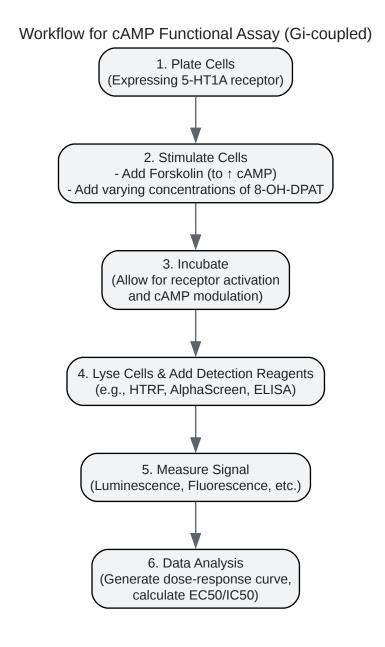
αi inhibits



Workflow for Radioligand Competition Binding Assay







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